molecular formula C11H21NO3 B2483744 N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide CAS No. 1692852-73-5

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide

Cat. No.: B2483744
CAS No.: 1692852-73-5
M. Wt: 215.293
InChI Key: MFSHUJOIMAMFGR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is an organic compound with the molecular formula C11H21NO3 It features a cyclobutanecarboxamide core with a substituted butyl side chain containing hydroxyl, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the cyclobutanecarboxamide core: This can be achieved through the reaction of cyclobutanecarboxylic acid with an amine under dehydrating conditions to form the amide bond.

    Introduction of the substituted butyl side chain: The side chain can be introduced via a multi-step process involving the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale synthesis of intermediates: Using batch or continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Including temperature, pressure, and the use of catalysts to maximize efficiency and minimize by-products.

    Purification processes: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide exerts its effects involves:

    Molecular targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways involved: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-4-methoxybutyl)cyclobutanecarboxamide: Lacks the methyl group on the butyl side chain.

    N-(2-hydroxy-2-methylbutyl)cyclobutanecarboxamide: Lacks the methoxy group on the butyl side chain.

    N-(4-methoxy-2-methylbutyl)cyclobutanecarboxamide: Lacks the hydroxyl group on the butyl side chain.

Uniqueness

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide is unique due to the presence of all three functional groups (hydroxyl, methoxy, and methyl) on the butyl side chain, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(14,6-7-15-2)8-12-10(13)9-4-3-5-9/h9,14H,3-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHUJOIMAMFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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